molecular formula C8H14Cl2N2 B6225730 2-(aminomethyl)-3-methylaniline dihydrochloride CAS No. 2770359-07-2

2-(aminomethyl)-3-methylaniline dihydrochloride

Cat. No. B6225730
CAS RN: 2770359-07-2
M. Wt: 209.1
InChI Key:
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Description

2-(Aminomethyl)-3-methylaniline dihydrochloride, also known as 2-Aminomethyl-3-methylaniline hydrochloride or 2-Aminomethyl-3-methylaniline dihydrochloride, is a white crystalline solid that is widely used in scientific research and laboratory experiments. It is an organic compound, with the chemical formula C7H11Cl2N, and is commonly used as a reagent and reactant in organic synthesis. 2-Aminomethyl-3-methylaniline dihydrochloride is a versatile and widely used compound, with a variety of applications in pharmaceuticals and other industries.

Mechanism of Action

2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as halogens, to form amines. It also reacts with aldehydes and ketones to form imines. In addition, it can react with carboxylic acids to form amides, and with esters to form amines.
Biochemical and Physiological Effects
2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride is not known to have any direct biochemical or physiological effects in humans. It is, however, known to be a potential skin irritant and should be handled with care.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions, and is also relatively easy to handle and store. However, it is important to note that it is a potential skin irritant, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride in scientific research and laboratory experiments. These include its use in the synthesis of pharmaceuticals, dyes, and other compounds; its use in the synthesis of other organic compounds, such as amino acids and peptides; its use in the synthesis of polymers; its use in the synthesis of catalysts; and its use in the synthesis of new materials. Additionally, 2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride could be used in the development of new drugs and new drug delivery systems.

Synthesis Methods

2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride can be synthesized in a variety of ways. The most common method is the reaction of aniline with hydrochloric acid in the presence of a base, such as sodium hydroxide. This reaction produces a white crystalline solid that is 2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride. Other methods of synthesis include the reaction of aniline with hydrochloric acid in the presence of a catalyst, such as zinc chloride, and the reaction of aniline with aqueous hydrochloric acid in the presence of a base, such as potassium hydroxide.

Scientific Research Applications

2-(aminomethyl)-3-methylaniline dihydrochloridel-3-methylaniline dihydrochloride is widely used in scientific research and laboratory experiments. It is often used as a reagent and reactant in organic synthesis, and is also used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of other organic compounds, such as amino acids and peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-3-methylaniline dihydrochloride involves the reaction of 2-methyl-3-nitroaniline with formaldehyde and hydrogen gas in the presence of a catalyst to form 2-(aminomethyl)-3-nitroaniline. The nitro group is then reduced to an amino group using a reducing agent, followed by the methylation of the amino group using methyl iodide. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 2-(aminomethyl)-3-methylaniline.", "Starting Materials": [ "2-methyl-3-nitroaniline", "formaldehyde", "hydrogen gas", "catalyst", "reducing agent", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-3-nitroaniline with formaldehyde and hydrogen gas in the presence of a catalyst to form 2-(aminomethyl)-3-nitroaniline.", "Step 2: Reduce the nitro group of 2-(aminomethyl)-3-nitroaniline to an amino group using a reducing agent.", "Step 3: Methylate the amino group of the resulting compound using methyl iodide.", "Step 4: React the final product with hydrochloric acid to form the dihydrochloride salt of 2-(aminomethyl)-3-methylaniline." ] }

CAS RN

2770359-07-2

Product Name

2-(aminomethyl)-3-methylaniline dihydrochloride

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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